N-Cyclopentyl-5-iodopyrimidin-4-amine
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Overview
Description
N-Cyclopentyl-5-iodopyrimidin-4-amine is a heterocyclic compound with the molecular formula C9H12IN3. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and an iodine atom at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-5-iodopyrimidin-4-amine typically involves the iodination of a pyrimidine precursor. One common method involves the reaction of 5-bromopyrimidin-4-amine with cyclopentylamine, followed by iodination using iodine or an iodine-containing reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of catalytic systems and green chemistry principles is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-5-iodopyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
N-Cyclopentyl-5-iodopyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group and iodine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- N-Cyclopentyl-5-bromopyrimidin-4-amine
- N-Cyclopentyl-5-chloropyrimidin-4-amine
Uniqueness
N-Cyclopentyl-5-iodopyrimidin-4-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine or chlorine analogs. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications .
Properties
Molecular Formula |
C9H12IN3 |
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Molecular Weight |
289.12 g/mol |
IUPAC Name |
N-cyclopentyl-5-iodopyrimidin-4-amine |
InChI |
InChI=1S/C9H12IN3/c10-8-5-11-6-12-9(8)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,13) |
InChI Key |
AQMILURULOXAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC=NC=C2I |
Origin of Product |
United States |
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